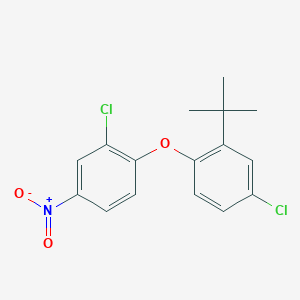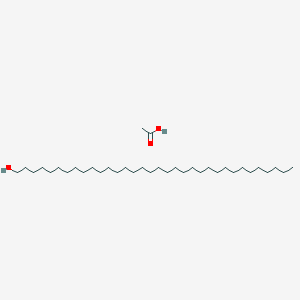
Acetic acid;tetratriacontan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;tetratriacontan-1-ol is a compound formed by the esterification of acetic acid and tetratriacontan-1-ol Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its role in vinegar Tetratriacontan-1-ol is a long-chain alcohol with 34 carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The esterification of acetic acid and tetratriacontan-1-ol can be achieved through a reaction where acetic acid reacts with tetratriacontan-1-ol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion. The general reaction is as follows:
CH3COOH+C34H70OH→CH3COOC34H69+H2O
Industrial Production Methods
In an industrial setting, the production of acetic acid;tetratriacontan-1-ol involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to promote the reaction, and the resulting ester is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;tetratriacontan-1-ol can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into acetic acid and tetratriacontan-1-ol in the presence of a strong acid or base.
Oxidation: The long alkyl chain of tetratriacontan-1-ol can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
Hydrolysis: Acetic acid and tetratriacontan-1-ol.
Oxidation: Acetic acid and tetratriacontanoic acid.
Reduction: Acetic acid and tetratriacontan-1-ol.
Aplicaciones Científicas De Investigación
Acetic acid;tetratriacontan-1-ol has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological membranes due to the long alkyl chain of tetratriacontan-1-ol.
Medicine: Explored for its potential use in drug delivery systems, where the ester linkage can be hydrolyzed to release active compounds.
Industry: Utilized in the production of specialty chemicals and as a component in lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of acetic acid;tetratriacontan-1-ol involves the hydrolysis of the ester bond to release acetic acid and tetratriacontan-1-ol. The acetic acid can act as a weak acid, participating in various biochemical pathways, while tetratriacontan-1-ol can integrate into lipid bilayers, affecting membrane fluidity and function.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid;hexadecan-1-ol: An ester formed from acetic acid and hexadecan-1-ol, with a shorter alkyl chain.
Acetic acid;octadecan-1-ol: An ester formed from acetic acid and octadecan-1-ol, also with a shorter alkyl chain.
Uniqueness
Acetic acid;tetratriacontan-1-ol is unique due to the exceptionally long alkyl chain of tetratriacontan-1-ol, which imparts distinct physical and chemical properties. This long chain can influence the compound’s solubility, melting point, and interaction with biological membranes, making it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
103215-66-3 |
|---|---|
Fórmula molecular |
C36H74O3 |
Peso molecular |
555.0 g/mol |
Nombre IUPAC |
acetic acid;tetratriacontan-1-ol |
InChI |
InChI=1S/C34H70O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35;1-2(3)4/h35H,2-34H2,1H3;1H3,(H,3,4) |
Clave InChI |
BRNFYGCKMGSIJE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(Oxan-2-yl)oxy]octane-1-thiol](/img/structure/B14324854.png)
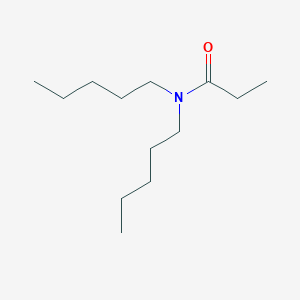
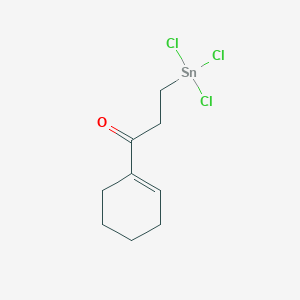
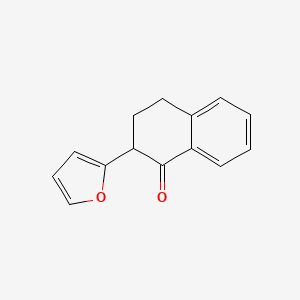
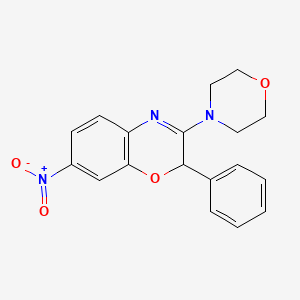
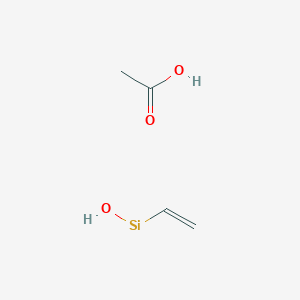
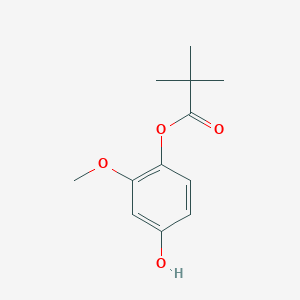
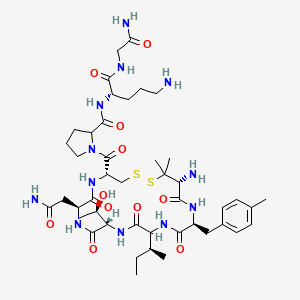
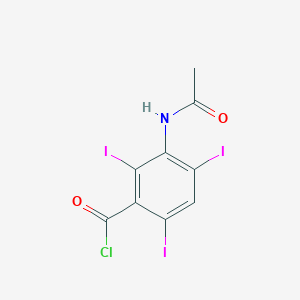
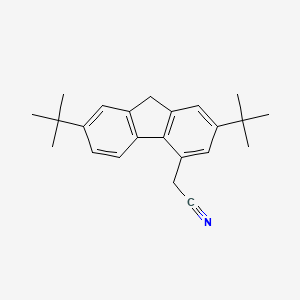
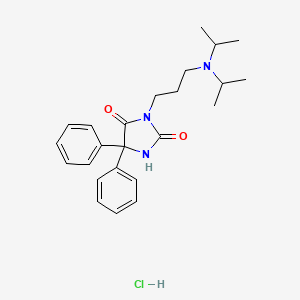

![8-Hydroxy-3-methoxy-11-oxo-1,6-dipropyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14324942.png)
